tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17733703
InChI: InChI=1S/C12H19NO3/c1-11(2,3)16-10(14)13-7-8-9(15-8)12(13)5-4-6-12/h8-9H,4-7H2,1-3H3
SMILES:
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate

CAS No.:

Cat. No.: VC17733703

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate -

Specification

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-11(2,3)16-10(14)13-7-8-9(15-8)12(13)5-4-6-12/h8-9H,4-7H2,1-3H3
Standard InChI Key FBGODVSBKYSLRJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C13CCC3)O2

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s IUPAC name, tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate, reflects its intricate framework:

  • Bicyclo[3.1.0]hexane: A fused bicyclic system comprising a three-membered cyclopropane ring and a five-membered oxazole ring. The "6-oxa" designation indicates an oxygen atom at position 6, while "3-aza" denotes a nitrogen atom at position 3 .

  • Spirocyclobutane: A cyclobutane ring connected via a single atom (spiro junction) to the bicyclic core, introducing steric hindrance and conformational rigidity .

  • tert-Butyl Carboxylate: A tert-butyl ester group (-OC(O)C(CH3_3)3_3) at the nitrogen, serving as a protective group for amines during synthesis .

The molecular structure was confirmed via spectral data (NMR, MS) and computational modeling, though specific analytical details remain proprietary .

Comparative Structural Analysis

Table 1 contrasts this compound with related spiro-bicyclic derivatives:

PropertyThis Compound tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS Number1934460-14-6114214-49-2
Molecular FormulaC12H19NO3\text{C}_{12}\text{H}_{19}\text{NO}_{3}C9H15NO3\text{C}_{9}\text{H}_{15}\text{NO}_{3}
Molecular Weight (g/mol)225.28185.22
Key Functional GroupsSpirocyclobutane, oxazoleEpoxypyrrolidine, oxazole

The spirocyclobutane moiety differentiates this compound from simpler bicyclic analogs, enhancing its utility in sterically demanding applications .

Synthesis and Manufacturing

Proposed Synthetic Routes

While detailed protocols are scarce, plausible pathways include:

  • Spirocyclization: Ring-closing metathesis (RCM) or acid-catalyzed cyclization of a preformed bicyclic precursor with a cyclobutane-bearing side chain .

  • Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions, a standard method for amine protection .

For example, a related compound, 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane, is synthesized by epoxidizing pyrrolidine derivatives followed by Boc protection . Adapting this approach could yield the target spiro compound.

Industrial Production

Suppliers like 001chemical.com offer the compound at ≥97% purity, suggesting scalable synthesis under Good Manufacturing Practices (GMP) . Batch-specific data (e.g., yield, enantiomeric excess) are undisclosed but critical for pharmaceutical applications.

Applications in Pharmaceutical Chemistry

Conformational Restriction

The spiro architecture restricts molecular flexibility, aiding in the design of:

  • Peptidomimetics: Mimicking peptide backbones while resisting enzymatic degradation .

  • Kinase Inhibitors: Preorganizing binding groups to enhance affinity and selectivity .

Case Studies

  • Antiviral Agents: Spirocyclic amines are explored in hepatitis C virus (HCV) protease inhibitors due to their ability to occupy hydrophobic enzyme pockets .

  • Neuroactive Compounds: Rigid amines improve blood-brain barrier penetration in central nervous system (CNS) drugs .

Physicochemical Properties

Experimental Data

Limited data are publicly available, but key properties include:

  • Purity: ≥97% (HPLC) .

  • Solubility: Likely low aqueous solubility due to the hydrophobic tert-butyl group; soluble in organic solvents (e.g., DMSO, DMF) .

  • Stability: Stable under inert storage conditions (-20°C, desiccated), but the ester group may hydrolyze under acidic/basic conditions .

Computational Predictions

Using tools like PubChem’s 3D conformer generator, the compound exhibits low polar surface area (50A˚2\approx 50 \, \text{Å}^2), suggesting moderate membrane permeability .

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